molecular formula C26H18N2O B5296845 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

Cat. No. B5296845
M. Wt: 374.4 g/mol
InChI Key: HLUCQJNSBJUDAE-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as NPQ, and it is a quinazolinone derivative that has a naphthalene and styrene moiety in its structure.

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that NPQ inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, NPQ has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that NPQ has anti-inflammatory and antioxidant properties. Additionally, NPQ has been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer properties. Additionally, NPQ is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using NPQ in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One of the most significant directions is the development of new and more efficient synthesis methods for NPQ. Additionally, further studies are needed to fully understand the mechanism of action of NPQ and its potential applications in various fields, such as neurodegenerative diseases and inflammation. Finally, studies are needed to evaluate the safety and efficacy of NPQ in preclinical and clinical trials.

Synthesis Methods

The synthesis of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a multistep process that involves the reaction of 2-aminobenzoic acid with 2-naphthaldehyde to form 2-(2-naphthyl)benzoxazole. The benzoxazole is then reacted with benzaldehyde to form 2-(2-naphthyl)benzoxazole-2-phenylvinyl ketone. Finally, the ketone is reacted with ammonium acetate to form this compound.

Scientific Research Applications

3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that NPQ has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, NPQ has been shown to induce apoptosis, which is programmed cell death, in cancer cells.

properties

IUPAC Name

3-naphthalen-2-yl-2-[(E)-2-phenylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O/c29-26-23-12-6-7-13-24(23)27-25(17-14-19-8-2-1-3-9-19)28(26)22-16-15-20-10-4-5-11-21(20)18-22/h1-18H/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUCQJNSBJUDAE-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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